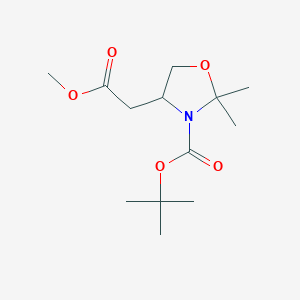![molecular formula C22H22F2N4O2 B12498006 N-(3,5-difluorobenzyl)-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide](/img/structure/B12498006.png)
N-(3,5-difluorobenzyl)-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(3,5-difluorofenil)metil]-1-[(3-fenil-1,2,4-oxadiazol-5-il)metil]piperidina-4-carboxamida es un compuesto sintético con una estructura molecular compleja
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
Las condiciones de reacción a menudo requieren el uso de reactivos y catalizadores específicos para asegurar que el producto deseado se obtenga con alta pureza y rendimiento .
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar la síntesis a gran escala utilizando condiciones de reacción optimizadas para maximizar el rendimiento y minimizar los costos. Esto a menudo incluye el uso de reactores de flujo continuo y sistemas automatizados para garantizar una calidad y eficiencia consistentes .
Análisis De Reacciones Químicas
Tipos de Reacciones
N-[(3,5-difluorofenil)metil]-1-[(3-fenil-1,2,4-oxadiazol-5-il)metil]piperidina-4-carboxamida puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar bajo condiciones específicas para formar derivados oxidados.
Reducción: Las reacciones de reducción se pueden utilizar para modificar los grupos funcionales dentro de la molécula.
Sustitución: El compuesto puede participar en reacciones de sustitución, donde un grupo funcional se reemplaza por otro.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y diversos catalizadores para facilitar las reacciones de sustitución. Las condiciones de reacción, como la temperatura, la presión y el solvente, se controlan cuidadosamente para lograr el resultado deseado .
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados oxidados, mientras que las reacciones de sustitución pueden resultar en la formación de nuevos compuestos con diferentes grupos funcionales .
Aplicaciones Científicas De Investigación
N-[(3,5-difluorofenil)metil]-1-[(3-fenil-1,2,4-oxadiazol-5-il)metil]piperidina-4-carboxamida tiene varias aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Investigado por sus posibles actividades biológicas, como las propiedades antimicrobianas o anticancerígenas.
Medicina: Explorado por sus posibles efectos terapéuticos en diversas enfermedades.
Industria: Utilizado en el desarrollo de nuevos materiales y procesos químicos
Mecanismo De Acción
El mecanismo de acción de N-[(3,5-difluorofenil)metil]-1-[(3-fenil-1,2,4-oxadiazol-5-il)metil]piperidina-4-carboxamida implica su interacción con objetivos y vías moleculares específicas. El compuesto puede unirse a ciertos receptores o enzimas, modulando su actividad y llevando a varios efectos biológicos. Las vías y objetivos exactos dependen de la aplicación y el contexto específicos de uso .
Propiedades
Fórmula molecular |
C22H22F2N4O2 |
|---|---|
Peso molecular |
412.4 g/mol |
Nombre IUPAC |
N-[(3,5-difluorophenyl)methyl]-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C22H22F2N4O2/c23-18-10-15(11-19(24)12-18)13-25-22(29)17-6-8-28(9-7-17)14-20-26-21(27-30-20)16-4-2-1-3-5-16/h1-5,10-12,17H,6-9,13-14H2,(H,25,29) |
Clave InChI |
LHNUADYNSSIQKE-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC1C(=O)NCC2=CC(=CC(=C2)F)F)CC3=NC(=NO3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4-Benzylpiperazin-1-yl){1-[(4-fluorophenyl)sulfonyl]piperidin-4-yl}methanone](/img/structure/B12497929.png)



![Methyl 4-(4-benzylpiperazin-1-yl)-3-({[5-(3-nitrophenyl)furan-2-yl]carbonyl}amino)benzoate](/img/structure/B12497953.png)

![{3-[4-(Trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl 4-chloro-2-methoxybenzoate](/img/structure/B12497968.png)
![4-[10-(dimethylamino)-3-oxobenzo[c]xanthen-7-yl]benzene-1,3-dicarboxylic acid](/img/structure/B12497985.png)

![2-[(4-chlorophenyl)sulfanyl]-N-{2-[(2,4-dichlorobenzyl)sulfanyl]ethyl}propanamide](/img/structure/B12497994.png)

![N~2~-(2-chloro-6-fluorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-(pyridin-4-ylmethyl)glycinamide](/img/structure/B12498000.png)

![Ethyl 2-(morpholin-4-yl)-5-[(naphthalen-2-ylcarbonyl)amino]benzoate](/img/structure/B12498024.png)
